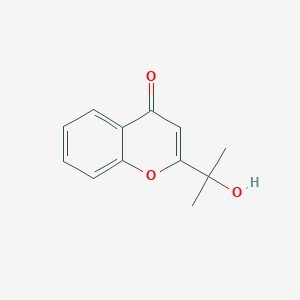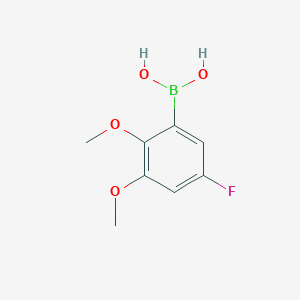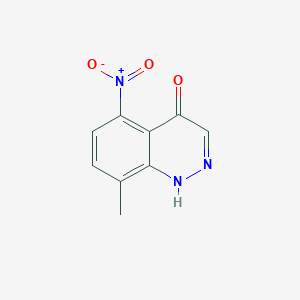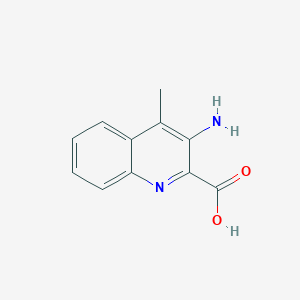
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an indene backbone with hydroxyl groups at the 4 and 5 positions, and an ethylamino methyl group attached to the 1 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the dihydroindene structure.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 4 and 5 positions can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the Ethylamino Methyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The ethylamino methyl group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deoxygenated or aminated derivatives.
Substitution: Formation of new alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
- 1-((Methylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Propylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Butylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the amino group.
- Reactivity: The reactivity may vary slightly due to steric and electronic effects of the different alkyl groups.
- Applications: While similar compounds may have overlapping applications, the specific properties of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol make it unique for certain uses, such as its potential in medicinal chemistry.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-(ethylaminomethyl)-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-13-7-8-3-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,13-15H,2-4,7H2,1H3 |
Clave InChI |
GJWWFKLPFVPKEG-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1CCC2=C1C=CC(=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





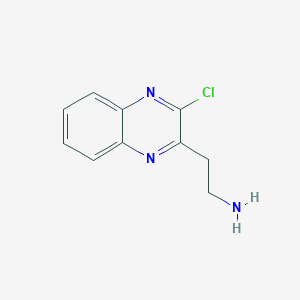

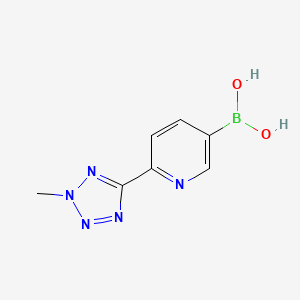
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)

